
2-(10H-Phenoxazin-10-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10H-Phenoxazin-10-YL)phenol is a compound that belongs to the phenoxazine family. Phenoxazines are tricyclic heterocycles made up of two benzene rings joined together by an oxazine structure . This compound has garnered interest due to its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10H-Phenoxazin-10-YL)phenol typically involves the condensation of 2-aminophenol with catechol . The reaction is carried out in the presence of iodine and diphenyl ether as a solvent at temperatures ranging from 250 to 280°C . The resulting product is then purified using chromatography on silica gel with dichloromethane/ethyl acetate/petroleum ether as the eluent .
Industrial Production Methods
Industrial production methods for phenoxazine derivatives often involve large-scale condensation reactions using high-boiling solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(10H-Phenoxazin-10-YL)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones by agents such as sodium dichromate and chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃), and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Electrophilic Substitution: Reagents such as bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are used under mild conditions.
Major Products
Oxidation: Produces quinones such as para-benzoquinone.
Reduction: Produces hydroquinones.
Electrophilic Substitution: Produces substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(10H-Phenoxazin-10-YL)phenol has a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of 2-(10H-Phenoxazin-10-YL)phenol involves its interaction with various molecular targets and pathways. For instance, actinomycin D, which contains a phenoxazine moiety, binds to DNA and inhibits RNA synthesis, thereby exerting its anticancer effects . The compound also interacts with peroxisome proliferator-activated receptors, influencing gene expression and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenothiazines: Similar in structure but contain sulfur instead of oxygen in the tricyclic ring.
Phenazines: Contain nitrogen atoms in the tricyclic ring and exhibit a range of biological activities.
Uniqueness
2-(10H-Phenoxazin-10-YL)phenol is unique due to its diverse applications in both medicinal and industrial fields. Its ability to act as a photoredox catalyst and its presence in compounds like actinomycin D highlight its versatility and importance in scientific research .
Properties
CAS No. |
63062-44-2 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-phenoxazin-10-ylphenol |
InChI |
InChI=1S/C18H13NO2/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12,20H |
InChI Key |
LACMZCOPCRUYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
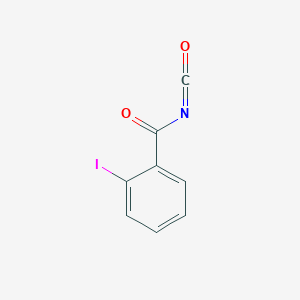
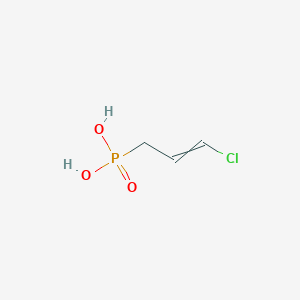
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
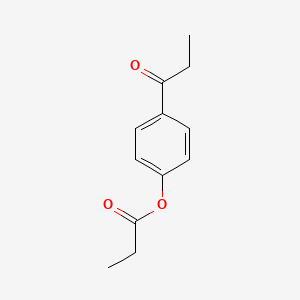
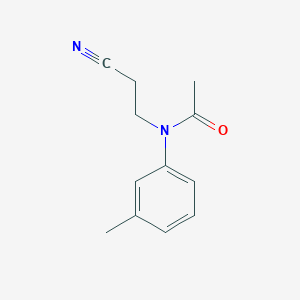
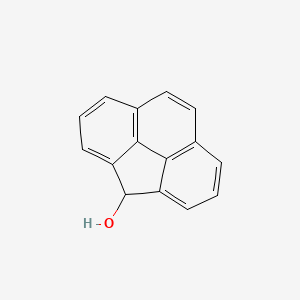
![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
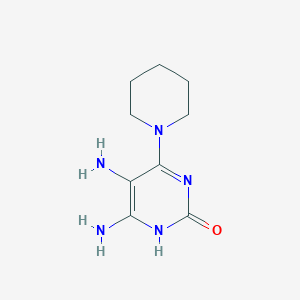
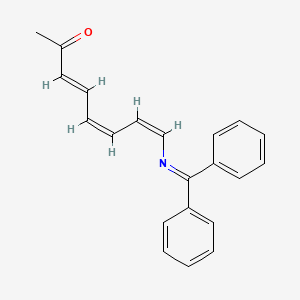
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
